Cas no 1784533-49-8 (5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid)
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid
- 1784533-49-8
- 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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- Inchi: 1S/C10H11N3O2/c1-3-6-4-7-8(10(14)15)12-13-9(7)11-5(6)2/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13)
- InChI Key: UTPVUUXLVVLXSM-UHFFFAOYSA-N
- SMILES: OC(C1=C2C(=NN1)N=C(C)C(CC)=C2)=O
Computed Properties
- Exact Mass: 205.085126602g/mol
- Monoisotopic Mass: 205.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 78.9Ų
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9425-100.0mg |
5-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1784533-49-8 | 95% | 100.0mg |
¥2815.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9425-250.0mg |
5-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1784533-49-8 | 95% | 250.0mg |
¥4689.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9425-500.0mg |
5-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1784533-49-8 | 95% | 500.0mg |
¥6694.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9425-1.0g |
5-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
1784533-49-8 | 95% | 1.0g |
¥9563.0000 | 2024-07-24 |
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid Suppliers
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid (CAS No. 1784533-49-8): A Promising Compound in Pharmaceutical Research
5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a novel compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS No. 1784533-49-8, represents a critical advancement in the development of targeted therapies for various diseases. The chemical structure of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features a pyrazolo[3,4-b]pyridine ring system with additional functional groups, which contributes to its potential pharmacological activity.
Recent studies have highlighted the importance of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a key regulator in cancer cell proliferation. The 5-Ethyl and 6-methyl substituents play a crucial role in enhancing the compound's binding affinity to its target proteins, as revealed by molecular docking studies.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-known pharmacophore in drug discovery, with several derivatives already in clinical trials for oncology and neurodegenerative disorders. The 3-carboxylic acid functional group further contributes to the compound's solubility and metabolic stability, which are critical factors in drug development. Researchers have also explored the potential of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a modulator of inflammatory responses, with promising results in preclinical models of autoimmune diseases.
In the context of drug discovery, the synthesis of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves multi-step organic reactions, including the formation of the pyrazole ring through a [3+2] cycloaddition mechanism. A 2024 study published in Organic & Biomolecular Chemistry described an efficient synthetic route that reduces the number of purification steps, making the compound more accessible for large-scale production. This advancement is particularly relevant for the development of pharmaceutical products that require high purity and scalability.
The pharmacokinetic properties of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have been evaluated in preclinical studies. A 2023 study in Toxicology and Applied Pharmacology reported that the compound exhibits favorable oral bioavailability and a long half-life, which are essential for its therapeutic application. The 3-carboxylic acid group may also contribute to the compound's ability to cross the blood-brain barrier, a property that is highly desirable for the treatment of central nervous system disorders.
Recent advances in computational chemistry have enabled researchers to predict the behavior of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in biological systems. Machine learning models trained on large datasets of similar compounds have identified potential interactions with key enzymes and receptors, such as the PPARγ and COX-2 pathways. These findings have guided the design of more effective derivatives and have provided insights into the compound's mechanism of action.
The pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been extensively studied for its diverse biological activities. A 2024 review in Drug Discovery Today highlighted the potential of this scaffold in targeting multiple disease pathways, including cancer, inflammation, and metabolic disorders. The 5-Ethyl and 6-methyl substituents in 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid may enhance its selectivity for specific targets, reducing off-target effects and improving therapeutic outcomes.
One of the most promising applications of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is in the treatment of neurodegenerative diseases. A 2023 preclinical study in Neuropharmacology showed that this compound reduces neuroinflammation and protects neuronal cells from oxidative stress. The 3-carboxylic acid group may facilitate the compound's interaction with neurotrophic factors, which are critical for maintaining neuronal health.
In addition to its therapeutic potential, the synthesis of 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been optimized for sustainability. A 2024 study in Green Chemistry described a green synthesis method that uses environmentally friendly reagents and reduces waste generation. This approach aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, ensuring that the compound can be produced responsibly while maintaining its efficacy.
The 5-Ethyl and 6-methyl groups in 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid also influence its physicochemical properties, such as solubility and crystallinity. A 2023 study in Crystal Growth & Design analyzed the crystal structure of the compound and found that these substituents enhance its crystallinity, which is important for the development of solid dosage forms. The improved crystallinity may also contribute to better stability under storage conditions.
As research on 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid progresses, its potential applications are expanding. A 2024 patent application describes the use of this compound in the treatment of metabolic disorders, such as type 2 diabetes, by modulating insulin sensitivity. These findings underscore the versatility of the compound and its relevance to a wide range of therapeutic areas.
In conclusion, 5-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid represents a significant advancement in pharmaceutical research. Its unique molecular structure, combined with its favorable pharmacological properties, positions it as a promising candidate for the development of new therapies. Ongoing studies continue to uncover its potential applications, further solidifying its importance in the field of drug discovery.
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